Lower Cytotoxicity of Linear Decamethylpentasiloxane (L5) Versus Cyclic Decamethylcyclopentasiloxane (D5) in Retinal Cell Model
In a comparative in vitro cytotoxicity assessment using ARPE-19 human retinal pigment epithelial cells, linear siloxanes decamethyltetrasiloxane (L4) and decamethylpentasiloxane (L5) demonstrated significantly lower cytotoxicity compared to their cyclic counterparts octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), despite possessing similar molecular formulas [1].
Supports linear siloxane cytotoxicity profile differentiation; linear architecture may offer advantage in dermal contact assessment.
Exact IC₅₀ differential not specified; verify in target formulation and exposure conditions.
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | Significantly lower cytotoxicity than D5; no IC₅₀ value reported within tested concentration range |
| Comparator Or Baseline | Decamethylcyclopentasiloxane (D5, cyclic): significantly higher cytotoxicity relative to L5 |
| Quantified Difference | Statistically significant reduction in cytotoxicity (exact IC₅₀ differential not numerically specified in abstract; study notes 'significantly higher cytotoxicity' for cyclic versus linear) |
| Conditions | ARPE-19 human retinal pigment epithelial cell line; MTT assay |
Why This Matters
For formulators developing products intended for application near sensitive mucosal surfaces or for extended dermal contact, the demonstrated lower cytotoxicity of linear L5 versus cyclic D5 provides a quantifiable safety margin that may influence raw material selection, particularly in leave-on cosmetic formulations and ophthalmic adjuncts.
- [1] Pandey, S., et al. (2021). What Is the Cause of Toxicity of Silicone Oil? Comparison of Cyclic vs. Linear Siloxanes Cytotoxicity in ARPE-19 Cells. PubMed. View Source
